![molecular formula C13H14N4O3S B2482565 N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1211620-71-1](/img/structure/B2482565.png)
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MOA-728, is a small molecule inhibitor that has gained significant attention in the field of scientific research. MOA-728 is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the regulation of gene expression, and the inhibition of this interaction has been shown to have therapeutic potential in a variety of diseases.
Scientific Research Applications
- Oxadiazoles have been investigated for their antibacterial properties. In a study, several derivatives of this compound were synthesized and screened against Salmonella typhi, the bacterium responsible for typhoid fever. Notably, compounds 3, 4, 10, 11, and 15 exhibited significant antibacterial activity against S. typhi .
- Oxadiazoles have been reported to possess anti-inflammatory activity . Further research could explore whether this specific compound exhibits similar effects.
- Oxadiazoles have shown promise as anticancer agents . Investigate whether this compound has any cytotoxic effects on cancer cells.
- Some oxadiazole derivatives exhibit anticonvulsant properties . Investigate whether this compound has similar effects.
- Oxadiazoles have been studied for their antidiabetic effects . Investigate whether this compound has any impact on glucose metabolism or insulin sensitivity.
- Oxadiazoles have been explored in various other contexts, including vasodilation, herbicidal activity, and insecticidal properties . Investigate whether this compound exhibits any of these effects.
Antibacterial Activity
Anti-Inflammatory Properties
Anticancer Activity
Anticonvulsant Effects
Antidiabetic Applications
Miscellaneous Applications
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-16-17-11(20-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCDTDNMBIIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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